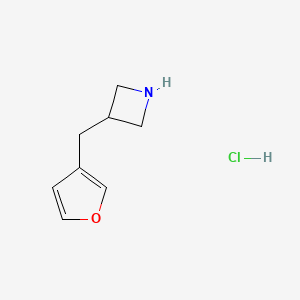

3-(Furan-3-ylmethyl)azetidine hydrochloride

Description

Historical Context of Azetidine Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have evolved from chemical curiosities to strategic motifs in medicinal chemistry. Early synthetic routes relied on cyclization strategies, such as the reduction of β-lactams (azetidinones) using lithium aluminium hydride. The inherent ring strain (approximately 25–30 kcal/mol) posed challenges for early synthetic efforts, limiting applications until the development of photochemical methods. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, emerged as a key strategy for constructing functionalized azetidines.

Significant milestones include:

- 1960s : Kornfeld’s pioneering work on azetidine polymerization

- 2005 : Bergman and Toste’s anionic polymerization of aziridines, informing azetidine reactivity

- 2020s : Electrophilic azetidinylation protocols enabling direct functionalization

The development of triplet energy transfer methods improved access to azetidine’s excited states, overcoming limitations in photochemical efficiency. These advances laid the groundwork for derivatives like 3-(furan-3-ylmethyl)azetidine hydrochloride, which combine strained heterocycles with aromatic systems for enhanced bioactivity.

Significance of Furan-Substituted Heterocycles

Furan’s electronic profile and synthetic versatility make it indispensable in heterocyclic chemistry. Key attributes include:

| Property | Impact on Drug Design |

|---|---|

| Aromatic resonance | Enhances π-π stacking with biomolecules |

Properties

IUPAC Name |

3-(furan-3-ylmethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-10-6-7(1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJLKQVTSGHGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=COC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-ylmethyl)azetidine hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.

Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the azetidine ring.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-(Furan-3-ylmethyl)azetidine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-ylmethyl)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-ylmethyl ketones or carboxylic acids.

Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.

Substitution: The methylene bridge can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-3-ylmethyl ketones or carboxylic acids.

Reduction: Saturated azetidine derivatives.

Substitution: Functionalized azetidine derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

3-(Furan-3-ylmethyl)azetidine hydrochloride has been investigated for its potential as a therapeutic agent. Studies have shown that it exhibits notable cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Organic Synthesis

Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and substitution reactions, allowing for the introduction of different functional groups .

Biological Studies

The compound is utilized as a probe to study biological processes involving azetidine and furan rings. Its ability to interact with biological targets makes it significant in understanding biochemical pathways and mechanisms .

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-(Furan-3-ylmethyl)azetidine hydrochloride:

- Anticancer Activity : In comparative studies, this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

- Biological Activity : Research indicates that furan-containing compounds like this one interact with multiple biochemical pathways, showing promise in antimicrobial properties and enzyme inhibition .

Mechanism of Action

The mechanism of action of 3-(Furan-3-ylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Azetidine derivatives are widely studied for their diverse biological activities and physicochemical properties. Below is a detailed comparison of 3-(furan-3-ylmethyl)azetidine hydrochloride with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Polarity: Sulfonyl (C₄H₉NO₂S·HCl) and oxolane (C₇H₁₃NO·HCl) substituents increase hydrophilicity compared to the furan-3-ylmethyl group.

- Electronic Effects : Fluorine in 3-fluoroazetidine HCl increases electronegativity, influencing receptor binding and metabolic stability .

Neuroprotective and Anti-inflammatory Effects

- Encenicline HCl (a related α7-nAChR agonist) shows cognitive-enhancing effects in Alzheimer’s disease via cholinergic modulation .

Structural-Activity Relationships (SAR)

Biological Activity

3-(Furan-3-ylmethyl)azetidine hydrochloride is a compound characterized by its unique structure, comprising a furan ring and an azetidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. Understanding its biological activity is crucial for its application in drug development.

- Molecular Formula : C₈H₁₂ClNO

- IUPAC Name : 3-(furan-3-ylmethyl)azetidine; hydrochloride

- CAS Number : 2138236-20-9

The biological activity of 3-(Furan-3-ylmethyl)azetidine hydrochloride is primarily attributed to its interactions with various molecular targets. The furan ring can engage in π-π stacking interactions, while the azetidine moiety can form hydrogen bonds with biological macromolecules, such as enzymes and receptors. These interactions may lead to modulation of enzymatic activities or receptor functions, which are essential for its therapeutic effects.

Biological Activity Overview

Recent studies have explored the biological effects of this compound, particularly in cancer cell lines. The following table summarizes key findings from various research studies:

Case Studies

- Anticancer Activity : In a comparative study, 3-(Furan-3-ylmethyl)azetidine hydrochloride exhibited notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The IC₅₀ values ranged from sub-micromolar to micromolar concentrations, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on specific enzymes, including thymidylate synthase. It demonstrated significant inhibitory activity with an IC₅₀ value of 0.62 μM, surpassing some standard anticancer drugs in potency .

Comparative Analysis with Similar Compounds

The following table compares the biological activity of 3-(Furan-3-ylmethyl)azetidine hydrochloride with similar compounds:

| Compound | IC₅₀ (μM) | Activity Description |

|---|---|---|

| 3-(Furan-3-ylmethyl)azetidine hydrochloride | 0.7 - 30 | Anticancer activity across multiple cell lines |

| 3-(Pyridin-3-ylmethyl)azetidine hydrochloride | Varies | Moderate anticancer effects |

| 3-(Thiophen-3-ylmethyl)azetidine hydrochloride | Higher IC₅₀ values | Lower potency compared to furan derivative |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Furan-3-ylmethyl)azetidine hydrochloride, and how do reaction conditions influence yield?

- The synthesis typically involves multi-step reactions, including cyclization of furan-containing precursors (e.g., furfurylamine derivatives) and subsequent alkylation or substitution at the azetidine ring. For example, similar azetidine hydrochlorides are synthesized via nucleophilic substitution or reductive amination, with reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critical for optimizing purity and yield .

- Key steps:

- Cyclization : Formation of the azetidine ring using reagents like Burgess reagent or Mitsunobu conditions.

- Functionalization : Introduction of the furan-3-ylmethyl group via alkylation or cross-coupling reactions.

- Salt formation : Treatment with HCl to improve solubility and stability .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the azetidine ring geometry and substituent positions (e.g., furan methyl linkage) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation .

- X-ray Crystallography : Resolves stereochemistry and salt formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 3-(Furan-3-ylmethyl)azetidine derivatives?

- Substituent Modifications : Varying the furan moiety (e.g., replacing it with thiophene or pyridine) or adjusting the azetidine ring’s substitution pattern can alter binding affinity to biological targets. For example, trifluoromethyl or ethoxy groups on analogous compounds enhance metabolic stability .

- Key Parameters :

- Lipophilicity : Adjusting substituents to balance membrane permeability and solubility.

- Steric Effects : Bulkier groups may reduce off-target interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for azetidine derivatives?

- Standardized Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection) and control for variables like oxygen levels or serum content .

- Mechanistic Profiling : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) studies to validate target engagement. For example, ERK pathway activation in melanogenesis was confirmed using inhibitors like PD98059 .

- Data Reprodubility : Cross-validate findings with analogs (e.g., 3-(naphthalen-2-yl) derivatives) to isolate substituent-specific effects .

Q. How does the furan substituent influence the compound’s pharmacokinetic properties compared to other heterocycles?

- Metabolic Stability : Furan rings are prone to oxidative metabolism, potentially shortening half-life. Comparative studies with thiophene or phenyl analogs show longer circulation times due to reduced CYP450 interactions .

- Solubility : The hydrochloride salt improves aqueous solubility, but furan’s hydrophobicity may require formulation adjustments (e.g., co-solvents) .

Methodological Guidance

Q. What protocols are recommended for evaluating neuroprotective effects of this compound in vitro?

- Cell Models : Use SH-SY5Y or primary neuronal cultures exposed to neurotoxins (e.g., MPP+ or glutamate).

- Assays :

- Viability : MTT or LDH release assays.

- Oxidative Stress : ROS detection via DCFH-DA.

- Mitochondrial Function : JC-1 staining for membrane potential .

- Pathway Analysis : Western blotting for ERK, Akt, or caspase-3 to elucidate mechanisms .

Q. How can researchers mitigate challenges in synthesizing enantiomerically pure azetidine derivatives?

- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution for stereocontrol .

- Chromatography : Chiral HPLC or SFC to separate enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.